molecular formula C22H17N3O5S2 B269900 N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

カタログ番号 B269900
分子量: 467.5 g/mol
InChIキー: UUHSLPMRUTZBJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide, also known as BDBS, is a chemical compound that has gained attention in the scientific community due to its potential applications as a therapeutic agent. BDBS is a benzimidazole derivative that has been synthesized through a multi-step process, and its structure has been characterized using various analytical techniques.

作用機序

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide is not fully understood, but it has been suggested that it may act by modulating various signaling pathways. N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to induce apoptosis in cancer cells, which may be mediated by the activation of caspases and the release of cytochrome c from the mitochondria.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and angiogenesis. It has been suggested that N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide may act by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and by inhibiting the activity of COX-2 and iNOS. N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as SOD and catalase. It has been suggested that N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide may inhibit angiogenesis by reducing the expression of VEGF and MMP-9.

実験室実験の利点と制限

N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high stability. N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to exhibit potent anticancer activity in vitro and in vivo, and it has been suggested that it may have potential as a therapeutic agent for various diseases. However, there are also some limitations to using N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide in lab experiments. N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate the molecular targets of N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide and to determine its efficacy and safety in vivo.

将来の方向性

There are several future directions for the study of N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide. Further studies are needed to elucidate the molecular targets of N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide and to determine its efficacy and safety in vivo. It would also be interesting to investigate the potential use of N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapy. The development of new formulations of N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide, such as nanoparticles or liposomes, may also enhance its bioavailability and therapeutic efficacy. Finally, the study of N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide in animal models of various diseases may provide valuable insights into its potential as a therapeutic agent.

合成法

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide involves several steps, starting from commercially available starting materials. The first step involves the conversion of 2-nitroaniline to 2-aminobenzimidazole, which is then reacted with 4-bromobenzoic acid to form the corresponding ester. The ester is then hydrolyzed to the corresponding carboxylic acid, which is coupled with 5-hydroxy-1,3-benzodioxole-4-carboxylic acid to give N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide. The final product is purified using column chromatography and characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

科学的研究の応用

N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may act by inducing apoptosis and inhibiting angiogenesis. N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has also been shown to exhibit neuroprotective effects, and it has been suggested that it may act by reducing oxidative stress and inflammation.

特性

製品名

N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

分子式

C22H17N3O5S2

分子量

467.5 g/mol

IUPAC名

2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-(1,3-benzodioxol-5-yl)acetamide

InChI

InChI=1S/C22H17N3O5S2/c26-21(23-15-10-11-19-20(12-15)30-14-29-19)13-31-22-24-17-8-4-5-9-18(17)25(22)32(27,28)16-6-2-1-3-7-16/h1-12H,13-14H2,(H,23,26)

InChIキー

UUHSLPMRUTZBJS-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N3S(=O)(=O)C5=CC=CC=C5

正規SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N3S(=O)(=O)C5=CC=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。